A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-5-formylbenzoic Acid
A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-5-formylbenzoic Acid
This technical guide provides a detailed overview of the known and predicted physical properties of 2-Fluoro-5-formylbenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for this compound's key characteristics.
Core Physical Properties
2-Fluoro-5-formylbenzoic acid (CAS No: 550363-85-4) is a trifunctional aromatic compound containing a carboxylic acid, an aldehyde, and a fluorine atom. These functional groups dictate its chemical reactivity and physical characteristics. The electron-withdrawing nature of the fluorine and formyl groups significantly influences the acidity of the carboxylic acid. The compound typically appears as a white to off-white or light yellow solid.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for the physical properties of 2-Fluoro-5-formylbenzoic acid. It is important to note that there are discrepancies in the reported melting points, and some values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₅FO₃ | [1][2][3] |
| Molecular Weight | 168.12 g/mol | [1][2][3] |
| Melting Point | 174.5-178.5 °C | [1] |
| ~140-145 °C | [1] | |
| Boiling Point | 330.9 ± 27.0 °C (Predicted) | [1] |
| Density | 1.426 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.92 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in ethanol, chloroform, and dimethyl sulfoxide; slightly soluble in water.[1] | - |
Experimental Protocols for Property Determination
While specific experimental protocols for the determination of the physical properties of 2-Fluoro-5-formylbenzoic acid are not extensively detailed in the literature, this section outlines standard methodologies that are broadly applicable for a solid organic compound of this nature.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically suggests a high degree of purity, while a broad range can indicate the presence of impurities.
General Protocol (Capillary Method):
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A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
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The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
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The heating rate is then slowed to 1-2°C per minute to allow for accurate determination.
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The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
Solubility Assay
Understanding the solubility of a compound is essential for its application in various chemical reactions and biological assays.
General Protocol:
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A small, accurately weighed amount of the compound (e.g., 1-5 mg) is added to a known volume of a solvent (e.g., 1 mL) in a vial.
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The mixture is vortexed or agitated at a constant temperature for a set period to ensure equilibrium is reached.
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The sample is visually inspected for the presence of undissolved solid.
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If the solid dissolves completely, the compound is considered soluble under those conditions. For quantitative analysis, increasing amounts of the solute can be added until saturation is reached, followed by techniques like UV-Vis spectroscopy or HPLC to determine the concentration of the dissolved compound.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, it is a critical parameter influencing its ionization state at different pH values.
General Protocol (Potentiometric Titration):
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A known concentration of the acidic compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.
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A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.
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The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.
General Protocol for ¹H and ¹³C NMR:
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A small amount of the sample (typically 2-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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The NMR tube is placed in the spectrometer.
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For ¹H NMR, the spectrum is acquired, showing the chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern) of the different proton environments in the molecule.
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For ¹³C NMR, the spectrum is acquired, often with proton decoupling, to show the chemical shifts of the different carbon environments.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
General Protocol (KBr Pellet Method):
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A small amount of the dry, finely ground sample is mixed with dry potassium bromide (KBr).
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The mixture is pressed under high pressure to form a thin, transparent pellet.
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The pellet is placed in the sample holder of an IR spectrometer.
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The IR spectrum is recorded, showing absorption bands corresponding to the various functional groups in the molecule. For 2-Fluoro-5-formylbenzoic acid, characteristic bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and aldehyde, and the C-F stretch.
Workflow for Physical and Spectral Characterization
The following diagram illustrates a general workflow for the characterization of a solid organic compound like 2-Fluoro-5-formylbenzoic acid.
This guide provides a foundational understanding of the physical properties of 2-Fluoro-5-formylbenzoic acid. Researchers are encouraged to consult multiple sources and perform their own characterization to obtain precise values for their specific samples, especially given the discrepancies in reported data.

